Oraqix

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lidocaine and prilocaine are local anesthetics commonly used in combination to provide topical anesthesia. This combination is often marketed under the brand name EMLA (Eutectic Mixture of Local Anesthetics). Lidocaine and prilocaine work by blocking nerve signals in the body, making them effective for numbing the skin before medical procedures such as blood sampling, minor surgeries, and insertion of intravenous catheters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

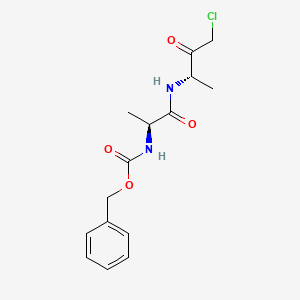

Lidocaine is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction with diethylamine. Prilocaine is synthesized by reacting o-toluidine with 2-chloropropionyl chloride, followed by the reaction with N-propylamine .

Industrial Production Methods

In industrial settings, the production of lidocaine and prilocaine involves large-scale chemical synthesis using the aforementioned reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Análisis De Reacciones Químicas

Types of Reactions

Lidocaine and prilocaine primarily undergo hydrolysis and oxidation reactions. Hydrolysis of these compounds can lead to the formation of their respective amine and carboxylic acid derivatives. Oxidation reactions can result in the formation of N-oxides .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

Lidocaine: Hydrolysis produces 2,6-dimethylaniline and acetic acid.

Prilocaine: Hydrolysis produces o-toluidine and propionic acid.

Aplicaciones Científicas De Investigación

Lidocaine and prilocaine have a wide range of applications in scientific research:

Chemistry: Used as model compounds in studies of local anesthetics and their interactions with biological membranes.

Biology: Employed in studies of nerve signal transmission and pain pathways.

Medicine: Widely used in clinical settings for topical anesthesia. Research is ongoing into their use in new formulations and delivery methods.

Industry: Utilized in the development of new anesthetic creams and patches

Mecanismo De Acción

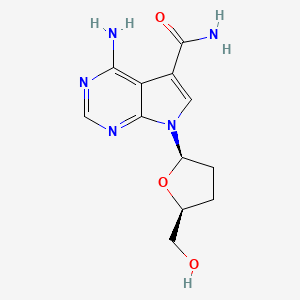

Lidocaine and prilocaine exert their effects by stabilizing neuronal membranes and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. They block sodium channels on the neuronal cell membrane, preventing the influx of sodium ions, which is necessary for the propagation of action potentials .

Comparación Con Compuestos Similares

Similar Compounds

Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine and prilocaine.

Tetracaine: Known for its potency and longer duration of action.

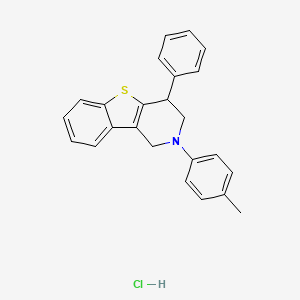

Articaine: Similar to lidocaine but with a thiophene ring, providing better lipid solubility and faster onset of action

Uniqueness

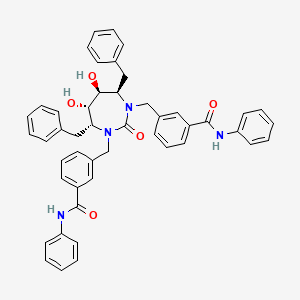

Lidocaine and prilocaine are unique in their combination as a eutectic mixture, which allows for a lower melting point and better skin absorption. This combination provides a balanced onset and duration of action, making it suitable for a variety of medical procedures .

Propiedades

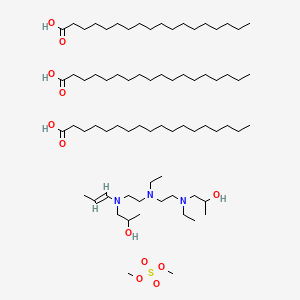

Número CAS |

101362-25-8 |

|---|---|

Fórmula molecular |

C27H42N4O2 |

Peso molecular |

454.6 g/mol |

Nombre IUPAC |

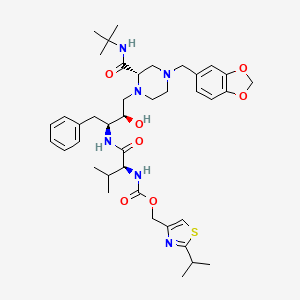

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;N-(2-methylphenyl)-2-(propylamino)propanamide |

InChI |

InChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16) |

Clave InChI |

WZSPWMATVLBWRS-UHFFFAOYSA-N |

SMILES canónico |

CCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.